molecular formula C19H15N5S2 B2390465 5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine CAS No. 315679-35-7

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine

Cat. No.: B2390465
CAS No.: 315679-35-7
M. Wt: 377.48
InChI Key: OKNYFCGBUQNSDL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple heterocyclic rings, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

5,6-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S2/c1-10-8-15-22-23-19(24(15)14-7-5-4-6-13(10)14)26-18-16-11(2)12(3)25-17(16)20-9-21-18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNYFCGBUQNSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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